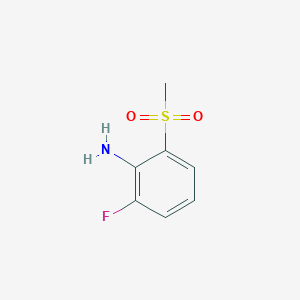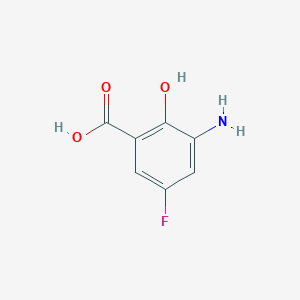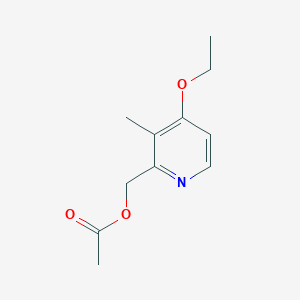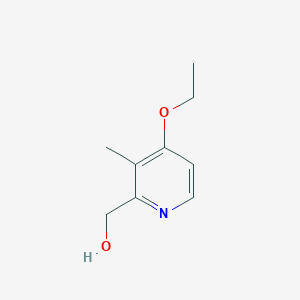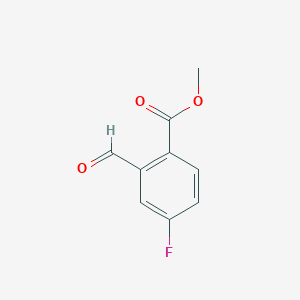
Methyl 4-fluoro-2-formylbenzoate
Overview
Description
“Methyl 4-fluoro-2-formylbenzoate” is a chemical compound used in scientific research applications. It has a CAS number of 106014-25-9 and a molecular weight of 182.15 . It is a solid substance and is known to be used as an active pharmaceutical ingredient intermediate and fluorescent brightener intermediate .
Molecular Structure Analysis
“this compound” has a linear formula of C9H7FO3 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 70-74°C . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Anticancer Research
Methyl 4-fluoro-2-formylbenzoate, a variant of formylbenzoate, is significant in the development of anticancer agents. For instance, triphenylstannyl derivatives of 4-((arylimino)methyl)benzoates, synthesized using 4-formylbenzoate, have demonstrated potent cytotoxic activities against cervical and breast cancer cells. These compounds, exhibiting enhanced cytotoxic efficacy compared to cisplatin, induce apoptotic cell death and cause disruptions in cell cycle phases, particularly in G1 and G2/M phases (Basu Baul et al., 2017).
2. Radiopharmaceutical Development
In the field of radiopharmaceuticals, fluorinated 2-arylbenzothiazoles, structurally related to this compound, are explored as potential positron emission tomography (PET) imaging agents for cancer. These compounds show selective inhibitory activity against various cancer cell lines. The synthesis of carbon-11 labeled fluorinated arylbenzothiazoles illustrates their application in non-invasive cancer imaging techniques (Wang et al., 2006).
3. Synthesis of Heterocyclic Compounds
Methyl 2-formylbenzoate, a similar compound to this compound, is used in multicomponent reactions to synthesize isoindolin-1-one derivatives. These derivatives have potential biological activities, highlighting the role of formylbenzoate derivatives in creating complex molecular scaffolds for pharmaceutical research (Lei et al., 2016).
4. Fluorine-Containing Polymeric Catalysts
Research in the field of catalysis has also benefited from fluorinated compounds similar to this compound. Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, for instance, demonstrate high activity in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. These catalysts show higher activity compared to non-fluorous counterparts, emphasizing the importance of fluorinated compounds in catalytic processes (Yang et al., 2015).
Safety and Hazards
“Methyl 4-fluoro-2-formylbenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 4-fluoro-2-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQBDHZTPRDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)


